3-Aminopentan-1-ol, also known as 3-aminopentanol, is an organic compound classified as an amino alcohol. It possesses a primary amine functional group and is a chiral molecule, with two stereoisomers: (2R,3S)-3-aminopentan-2-ol and (2S,3R)-3-aminopentan-2-ol. This compound is of significant interest in various fields, including medicinal chemistry, organic synthesis, and biochemistry.
The synthesis of 3-aminopentan-1-ol typically involves several methods, primarily focusing on the reduction of corresponding amino ketones or through other synthetic routes.
The synthesis can be optimized by adjusting parameters such as temperature, pressure, and the choice of solvent to enhance yield and selectivity.
The molecular formula of 3-aminopentan-1-ol is . It has a hydroxyl group (-OH) attached to the first carbon atom and an amino group (-NH_2) on the third carbon atom of the pentane chain.
3-Aminopentan-1-ol can undergo various chemical reactions due to its functional groups:
These reactions are typically conducted under controlled conditions to maximize yields and minimize by-products.
The mechanism of action for 3-aminopentan-1-ol in biochemical pathways often involves its role as a chiral building block in organic synthesis. Its structural features enable it to participate in various enzymatic reactions, influencing metabolic pathways in biological systems.
For instance, when involved in enzyme-catalyzed reactions, 3-aminopentan-1-ol may act as a substrate or inhibitor, affecting enzyme activity through competitive inhibition or substrate binding.
3-Aminopentan-1-ol is hygroscopic and soluble in water due to its hydroxyl group. It exhibits basic properties due to the presence of the amino group.
The compound's reactivity profile allows it to participate in nucleophilic substitution reactions and condensation reactions with aldehydes or ketones.
3-Aminopentan-1-ol has several applications across different scientific domains:
Reductive amination constitutes the most direct approach for synthesizing 3-aminopentan-1-ol, involving the condensation of pentane-1,5-dial (glutaraldehyde) or 5-hydroxypentan-2-one with ammonia, followed by reduction. The inherent challenge lies in controlling dialkylation and achieving high enantioselectivity. Sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE) serves as a preferred reductant, selectively reducing the transient imine or iminium ion while tolerating the hydroxyl functionality and minimizing competing carbonyl reduction [2] [4]. This method typically yields racemic 3-aminopentan-1-ol.
Selectivity for the primary amine over secondary/tertiary amines is enhanced using excess ammonia and carefully controlled conditions. Recent advances leverage continuous-flow microreactor technology with non-precious metal catalysts. For instance, nickel supported on silica (Ni/SiO₂) under hydrogen pressure (10-30 bar H₂) in a micro-packed bed reactor facilitates near-quantitative conversion of aldehydes to primary amines with minimal byproducts. This system benefits from intensified mass transfer, precise temperature control (60-100°C), and suppressed side reactions compared to batch reactors [7]. Borane-ammonia complexes offer a metal-free alternative under mild conditions, demonstrating high chemoselectivity for primary amine formation even with sensitive functional groups [2].
Table 1: Reductive Amination Conditions for Amino Alcohol Synthesis
Carbonyl Precursor | Amine Source | Reducing Agent/Catalyst | Solvent | Key Advantages | Selectivity for Primary Amine |
---|---|---|---|---|---|
Pentane-1,5-dial | Ammonia | NaBH(OAc)₃ | 1,2-Dichloroethane | Functional group tolerance | Moderate |
5-Hydroxypentan-2-one | Ammonium salts | Ni/SiO₂, H₂ | Water/Isopropanol | Continuous flow, high conversion | High (>95%) |
5-Hydroxypentan-2-one | Ammonia | NaBH₃CN, AcOH catalyst | Methanol | Mild conditions | Moderate |
Aldehyde derivatives | Aqueous ammonia | Co nanoparticles (CoCl₂/NaBH₄) | - | Ligand-free, mild (80°C, 1-10 bar H₂) | High (99%) [2] |
Hydrogenation of 5-aminopentan-2-one represents a scalable industrial route. This ketone precursor is readily accessible via nucleophilic substitution of 5-chloropentan-2-one with ammonia. The critical challenge involves chemoselective reduction of the carbonyl group without hydrogenolysis of the C-N bond or racemization at existing chiral centers. Ruthenium complexes, particularly those bearing N-heterocyclic carbene (NHC) ligands generated in situ from CoCl₂ and imidazolium salts, enable efficient hydrogenation under mild conditions (e.g., 50-100°C, 20-50 bar H₂) with high activity and potential for enantioselective induction when chiral ligands are incorporated .
Cobalt-rhodium heterobimetallic nanoparticles present another emerging catalyst system, facilitating hydrogenation under ambient hydrogen pressure (1 atm) at room temperature. This system demonstrates excellent recyclability (>6 cycles without activity loss) and scalability to gram quantities, highlighting its industrial potential [2]. Nickel-based catalysts, such as Raney nickel, remain cost-effective workhorses, often requiring higher pressures/temperatures but delivering acceptable yields for racemic 3-aminopentan-1-ol. Critical process parameters impacting enantioselectivity during hydrogenation include catalyst surface modification, solvent polarity, temperature, and hydrogen pressure. Polar protic solvents like methanol generally favor higher conversion but may lower enantiomeric excess (ee) with certain catalysts [7] [9].
Table 2: Catalytic Hydrogenation Systems for 5-Aminopentan-2-one Reduction
Catalyst System | Conditions | Pressure (H₂) | Temperature | Conversion | Notes |
---|---|---|---|---|---|
Ru/NHC in situ (CoCl₂/Imidazolium) | Isopropanol | 20-50 bar | 50-100°C | >90% | Potential for enantioselectivity |
Co-Rh nanoparticles | Water/Organic biphasic | 1 atm | 25°C | >95% | Recyclable, scalable |
Raney Nickel | Methanol/Ammonia | 50-100 bar | 70-120°C | 80-95% | Racemic, cost-effective |
Pd/C | Ethanol/Acetic acid | 5-10 bar | 50-80°C | 85% | Risk of over-reduction |
Biocatalysis offers unparalleled stereocontrol for synthesizing enantiopure (R)- or (S)-3-aminopentan-1-ol under mild, sustainable conditions. Two primary strategies dominate: ketoreductase (KRED)-catalyzed asymmetric reduction of 5-hydroxypentan-2-one and ω-transaminase (ω-TA)-catalyzed kinetic resolution or asymmetric amination of hydroxy-ketone precursors. Engineered KREDs reduce 5-hydroxypentan-2-one to the chiral (S)- or (R)-5-hydroxypentan-2-ol with >99% ee; subsequent stereoretentive functional group interconversion (e.g., via Mitsunobu reaction or enzymatic transamination) furnishes the target amino alcohol [3] [8].
ω-Transaminases provide a more direct route, accepting 5-hydroxypentan-2-one as a substrate and transferring an amino group from an inexpensive amine donor (e.g., isopropylamine or alanine) to yield enantiopure 3-aminopentan-1-ol. Directed evolution has dramatically expanded the substrate scope and stereoselectivity of ω-TAs. For example, engineered transaminases developed for analogous substrates like (R)-3-aminobutan-1-ol (a precursor to Dolutegravir) achieve near-perfect enantioselectivity (>99.5% ee) and high volumetric productivities under industrially viable conditions (30-40°C, aqueous buffer/organic cosolvent mixtures) [9]. Immobilization techniques further enhance biocatalyst robustness. Adsorption onto methacrylate-divinylbenzene copolymers or covalent attachment to epoxy-functionalized resins significantly improves enzyme stability, enabling reuse over multiple batches (≥10 cycles) and integration into continuous-flow processes, thereby reducing costs [3] [8]. Co-factor recycling systems, utilizing glucose dehydrogenase (GDH) for Nicotinamide Adenine Dinucleotide Phosphate (NADPH) regeneration or pyridoxal 5'-phosphate (PLP) optimized concentrations, are essential for economic feasibility [9].
When racemic synthesis is more economical, resolution techniques separate enantiomers of 3-aminopentan-1-ol. Lipase-catalyzed kinetic resolution is prominent, exploiting enantioselective acylation of the amino group or alcohol group. Lipase B from Candida antarctica (CAL-B), immobilized on octadecyl polymethacrylate resin or methacrylate/divinylbenzene copolymer, preferentially acylates one enantiomer (typically the (R)-isomer) using activated esters (e.g., vinyl acetate) in organic solvents like methyl tert-butyl ether or toluene. This yields the unreacted enantiomerically enriched free amino alcohol and the acylated product, achieving ee values >98% and yields approaching the theoretical maximum of 50% [3] [8].
Diastereomeric salt crystallization remains a robust large-scale method. Treating racemic 3-aminopentan-1-ol with a chiral acid—such as (D)- or (L)-tartaric acid, (S)-mandelic acid, or dibenzoyl derivatives thereof—forms diastereomeric salts with differing solubilities. Careful control of solvent composition, temperature, and crystallization kinetics allows selective precipitation of one salt. Subsequent basification liberates the desired enantiomer. The choice of resolving agent and solvent system (e.g., ethanol/water mixtures) critically impacts yield and ee. While potentially lower yielding (theoretical max 50%) than asymmetric synthesis, it offers operational simplicity and scalability, particularly with optimized recycling of the resolving agent and mother liquors [3] [6]. Simulated moving bed (SMB) chromatography, though requiring significant capital investment, provides a continuous high-throughput resolution alternative, especially valuable for multi-tonne production [8].
Table 3: Comparison of Enantiopure 3-Aminopentan-1-ol Production Methods
Method | Key Agent/System | Enantiomeric Excess (ee) | Theoretical Max Yield | Scale Feasibility | Pros/Cons |
---|---|---|---|---|---|
ω-Transaminase Asymmetric Synthesis | Engineered ω-TA (e.g., ATA-117 variant) | >99.5% | 100% | Lab to Industrial | High ee, direct route; Requires co-factor recycling |
Lipase Kinetic Resolution | CAL-B, Vinyl acetate | >98% | 50% | Lab to Pilot | High ee, mild; Max 50% yield, requires acylation |
Diastereomeric Salt Crystallization | (L)-Tartaric acid | 95-99% | 50% | Industrial | Scalable, low-tech; Resolving agent recycle needed |
KRED Reduction + Transamination | Ketoreductase + Transaminase | >99% (each step) | 100% | Lab to Industrial | Excellent ee; Multi-step, co-factor management |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1